molecular formula C21H31N3O2 B15172379 N,N-Dicyclohexyl-N'-(2-methylphenyl)-2-imidodicarbonic diamide CAS No. 919775-34-1

N,N-Dicyclohexyl-N'-(2-methylphenyl)-2-imidodicarbonic diamide

Cat. No.: B15172379
CAS No.: 919775-34-1
M. Wt: 357.5 g/mol
InChI Key: FYAZROUHXZICAD-UHFFFAOYSA-N
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Description

N,N-Dicyclohexyl-N'-(2-methylphenyl)-2-imidodicarbonic diamide is a structurally complex diamide characterized by a central imidodicarbonic diamide core substituted with dicyclohexyl and 2-methylphenyl groups. Diamides, in general, are known for their versatility in coordination chemistry, biological activity, and material science applications due to their ability to form hydrogen bonds and chelate metal ions . The bulky cyclohexyl and aromatic 2-methylphenyl substituents likely influence solubility, steric hindrance, and binding affinity, distinguishing it from simpler diamides.

Properties

CAS No.

919775-34-1

Molecular Formula

C21H31N3O2

Molecular Weight

357.5 g/mol

IUPAC Name

1,1-dicyclohexyl-3-[(2-methylphenyl)carbamoyl]urea

InChI

InChI=1S/C21H31N3O2/c1-16-10-8-9-15-19(16)22-20(25)23-21(26)24(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h8-10,15,17-18H,2-7,11-14H2,1H3,(H2,22,23,25,26)

InChI Key

FYAZROUHXZICAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC(=O)N(C2CCCCC2)C3CCCCC3

Origin of Product

United States

Preparation Methods

Urea-Cyclohexylamine Condensation with Aryl Functionalization

A foundational method involves the condensation of urea with cyclohexylamine under controlled thermal conditions. Building on the protocol described in CN101279932A, urea and cyclohexylamine are refluxed in a polar solvent (e.g., water or isoamyl alcohol) at 120–140°C for 12–24 hours to form N,N'-dicyclohexylurea. Subsequent functionalization with 2-methylphenyl isocyanate introduces the aryl group:
$$
\text{N,N'-Dicyclohexylurea + 2-Methylphenyl Isocyanate} \xrightarrow{\text{Base Catalyst}} \text{Target Compound}
$$
Reaction yields for this step typically range from 60–75%, requiring purification via silica gel chromatography using petroleum ether/dichloromethane mixtures.

Direct Three-Component Coupling

An alternative one-pot synthesis employs urea, cyclohexylamine, and 2-methylaniline in acetic anhydride at 100–120°C. This method leverages the dehydrating properties of acetic anhydride to facilitate sequential nucleophilic substitutions:
$$
\text{Urea + 2 Cyclohexylamine + 2-Methylaniline} \xrightarrow{\text{Acetic Anhydride}} \text{Target Compound + NH}_3
$$
While efficient, this approach risks forming symmetric byproducts (e.g., N,N,N',N'-tetracyclohexyl derivatives) unless stoichiometric ratios are carefully controlled.

Carbodiimide-Mediated Routes

Dicyclohexylcarbodiimide (DCC) Activation

DCC, a well-known coupling agent, reacts with 2-methylphenylurea in dichloromethane under mild conditions (25–40°C). The carbodiimide activates the urea’s carbonyl group, enabling nucleophilic attack by the aryl amine:
$$
\text{DCC + 2-Methylphenylurea} \rightarrow \text{Target Compound + Dicyclohexylurea}
$$
This method achieves yields up to 85% but requires anhydrous conditions and inert gas protection to prevent hydrolysis of the carbodiimide.

Photocatalytic Cyclization

Inspired by CN110105370A, a novel approach involves irradiating a precursor mixture (cyclohexyl isocyanate and 2-methylphenyl isocyanate) with a high-pressure mercury lamp (125–500W) in the presence of iodine catalyst. The light promotes [2+2] cycloaddition, forming the imidodicarbonic diamide骨架:
$$
2 \text{ Cyclohexyl Isocyanate + 2-Methylphenyl Isocyanate} \xrightarrow{h\nu, \text{I}_2} \text{Target Compound}
$$
This method minimizes byproducts but demands specialized equipment and yields ~50–60%.

Solvent and Catalyst Optimization

Solvent Systems

  • Polar aprotic solvents (e.g., DMF, DMSO): Enhance solubility of intermediates but may accelerate decomposition at high temperatures.
  • Halogenated solvents (e.g., dichloromethane): Preferred for photochemical steps due to UV transparency.
  • Water-organic biphasic systems : Improve phase separation during workup, reducing emulsion formation.

Catalysts

  • Iodine : Effective in photocyclization by generating radical intermediates.
  • Imidazole : Facilitates imidization at elevated temperatures (100–140°C) without side reactions.
  • Triethylamine : Neutralizes HCl byproducts in carbodiimide-mediated reactions.

Purification and Characterization

Crude products are purified via:

  • Column chromatography : Using silica gel (100–200 mesh) and eluents like petroleum ether/ethyl acetate (3:1).
  • Recrystallization : From hot ethanol/water mixtures to remove unreacted amines.

Characterization data include:

  • $$^1$$H NMR : Peaks at δ 1.2–1.8 (cyclohexyl CH$$2$$), δ 2.3 (Ar–CH$$3$$), δ 6.8–7.2 (aryl protons).
  • IR : Stretches at 1660 cm$$^{-1}$$ (C=O), 1550 cm$$^{-1}$$ (N–H bend).

Scientific Research Applications

N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N,N-Dicyclohexyl-N’-(2-methylphenyl)-2-imidodicarbonic diamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Evidence Source
N,N'-Dimethylimidodicarbonimidic diamide Methyl groups at N,N' positions ~165.6 High solubility in polar solvents; used in coordination chemistry
Ursolic acid derivatives (n=4,5,6 diamide chains) Variable alkyl chains at C-28 position ~600–650 Longer chains (n=6) enhance NF-κB inhibition and anticancer activity
N,N-Dicyclohexyl-N',N'-dioctadecyl-diglycolic diamide Cyclohexyl and octadecyl groups ~800–850 High lipophilicity; Ca²⁺ ionophore in environmental sensors
Thioimidodicarbonic diamide (N-phenyl) Phenyl group with thio substitutions ~211.3 Altered electronic properties due to sulfur; potential antioxidant activity
TMMA (N,N,N',N'-tetramethylmalonamide) Tetramethyl groups ~174.2 Functional group in resins; moderate metal-binding capacity

Key Observations :

  • Substituent Size and Lipophilicity : Bulky groups like cyclohexyl (in the target compound) or octadecyl () increase lipophilicity, reducing aqueous solubility but enhancing membrane permeability .
  • Chain Length and Bioactivity : In ursolic acid derivatives, longer diamide side chains (n=6) improved inhibitory activity against cancer cell migration by 30–40% compared to shorter chains (n=4,5) .

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